molecular formula C10H13N B13592209 2-Methyl-3-phenylprop-2-en-1-amine

2-Methyl-3-phenylprop-2-en-1-amine

Cat. No.: B13592209
M. Wt: 147.22 g/mol
InChI Key: HORKAHMETZKPEM-VQHVLOKHSA-N
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Description

2-Methyl-3-phenylprop-2-en-1-amine is an organic compound with the molecular formula C10H13N It is a derivative of cinnamylamine and is characterized by the presence of a phenyl group attached to a prop-2-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenylprop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of cinnamaldehyde with methylamine under basic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylprop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

2-Methyl-3-phenylprop-2-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylprop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters in the brain, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-2-propen-1-amine: Similar structure but lacks the methyl group at the 2-position.

    N-Methyl-3-phenyl-2-propen-1-amine: Similar structure with an additional methyl group on the nitrogen atom.

Uniqueness

2-Methyl-3-phenylprop-2-en-1-amine is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(E)-2-methyl-3-phenylprop-2-en-1-amine

InChI

InChI=1S/C10H13N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8,11H2,1H3/b9-7+

InChI Key

HORKAHMETZKPEM-VQHVLOKHSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN

Canonical SMILES

CC(=CC1=CC=CC=C1)CN

Origin of Product

United States

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